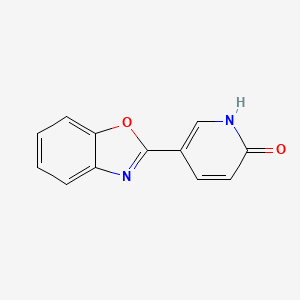

5-(1,3-Benzoxazol-2-yl)-2-pyridinol

描述

Significance of Benzoxazole (B165842) and Pyridinol Scaffolds in Modern Chemical Research

Both benzoxazole and pyridinol scaffolds are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in potent, biologically active compounds.

The benzoxazole scaffold, an aromatic organic compound with the molecular formula C₇H₅NO, is a cornerstone in the development of new therapeutic agents. nih.govwikipedia.org Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govjocpr.comresearchgate.net The stability of the benzoxazole ring, coupled with its ability to be functionalized at various positions, makes it a versatile building block for creating libraries of compounds for drug screening. wikipedia.orghilarispublisher.com Natural and synthetic benzoxazoles are subjects of intense investigation, with many derivatives in clinical trials for various diseases. nih.gov For instance, the natural product calcimycin, which contains a benzoxazole core, exhibits potent antibacterial activity. nih.govolemiss.edu

The pyridinol scaffold, a hydroxyl-substituted pyridine (B92270), is another vital component in drug discovery. rsc.org Pyridine and its derivatives are found in over 7,000 existing drug molecules and are integral to many vitamins and alkaloids. rsc.orgrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's interactions with biological targets. pharmablock.com The "phenyl-pyridyl switch," where a phenyl ring in a drug candidate is replaced by a pyridine ring, is a common strategy in medicinal chemistry to improve properties like potency, permeability, and solubility. pharmablock.com Pyridinol compounds themselves have been noted for their potential antimicrobial effects. researchgate.net

The combination of these two powerful scaffolds in 5-(1,3-Benzoxazol-2-yl)-2-pyridinol suggests a molecule with a rich potential for biological activity, likely being investigated for therapeutic applications such as anti-inflammatory, antimicrobial, or anticancer agents. ontosight.ai

Overview of Heterocyclic Compound Research in Contemporary Drug Discovery and Chemical Biology

Heterocyclic compounds are fundamental to modern drug discovery and chemical biology. rroij.com Their structural diversity and ability to interact with a wide array of biological targets make them indispensable tools for medicinal chemists. rroij.commdpi.com It is estimated that a significant percentage of all known organic compounds are heterocyclic, and they are present in a vast number of commercially available drugs. ijsrtjournal.com

The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, such as polarity, basicity, and the capacity for hydrogen bonding. rroij.com These properties are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Contemporary research in this area focuses on several key aspects:

Novel Synthesis Methodologies: The development of new and efficient synthetic routes to access diverse and complex heterocyclic scaffolds is a major focus. rsc.orgrsc.org This includes advancements in C-H activation, photoredox catalysis, and multicomponent reactions. rsc.org

Fragment-Based Drug Design (FBDD): Heterocyclic fragments are widely used in FBDD, an approach where small, low-affinity molecules that bind to a biological target are identified and then optimized into more potent lead compounds. rroij.com

Target-Oriented Synthesis: The rational design and synthesis of heterocyclic compounds aimed at specific biological targets, such as enzymes or receptors, is a cornerstone of modern drug discovery. nih.gov

The study of compounds like this compound is a direct reflection of these trends, leveraging established heterocyclic scaffolds to create novel molecular entities with potentially enhanced therapeutic properties.

Historical Context and Evolution of Benzoxazole Chemistry

The history of benzoxazole chemistry is intertwined with the broader development of organic and medicinal chemistry. While the parent compound, benzoxazole, has limited direct application, its derivatives have been of interest for over a century. wikipedia.org

Early work on benzoxazoles focused on their synthesis and basic reactivity. A common and long-standing method for their preparation involves the condensation of o-aminophenols with carboxylic acids or their derivatives. researchgate.net Over the years, synthetic methodologies have evolved significantly, becoming more efficient and versatile. Modern synthetic approaches include:

Metal-catalyzed cross-coupling reactions: These have enabled the direct arylation and alkylation of the benzoxazole ring, allowing for the introduction of a wide range of substituents. organic-chemistry.org

Microwave-assisted synthesis: This technique has been employed to accelerate reaction times and improve yields in the synthesis of benzoxazole derivatives. organic-chemistry.org

Green chemistry approaches: The use of environmentally benign catalysts and solvents, such as water, has become more prevalent in benzoxazole synthesis. organic-chemistry.org

The biological significance of benzoxazoles became increasingly apparent in the mid-20th century with the discovery of naturally occurring benzoxazole antibiotics. nih.govolemiss.edu This spurred further research into the synthesis and biological evaluation of a vast number of benzoxazole derivatives, leading to their recognition as a "privileged scaffold" in medicinal chemistry. nih.gov Today, the field continues to evolve, with ongoing efforts to develop novel benzoxazole-containing compounds with improved efficacy and safety profiles for a wide range of diseases. nih.govnih.gov

Structure

3D Structure

属性

IUPAC Name |

5-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)16-12/h1-7H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFJUDPHTWHSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CNC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654635 | |

| Record name | 5-(1,3-Benzoxazol-2(3H)-ylidene)pyridin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54627-93-9 | |

| Record name | 5-(1,3-Benzoxazol-2(3H)-ylidene)pyridin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 1,3 Benzoxazol 2 Yl 2 Pyridinol and Its Analogues

Strategies for the Construction of the Benzoxazole (B165842) Moiety

The formation of the benzoxazole ring is a key step in the synthesis of the target compound and its analogues. The most common precursor for this transformation is an o-aminophenol, which can undergo cyclization with various electrophilic partners.

Cyclization Reactions Involving ortho-Substituted Aminoaromatics and Carboxylic Acid Derivatives

A traditional and widely employed method for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivatives, such as acid chlorides or esters. youtube.comyoutube.com This approach involves the formation of an amide intermediate followed by cyclization and dehydration to yield the benzoxazole ring. The specific conditions and catalysts used can significantly influence the reaction efficiency and yield.

The cyclocondensation of o-aminophenols with carboxylic acids is frequently facilitated by the presence of a strong acid catalyst. acs.org The acid protonates the carbonyl group of the carboxylic acid, increasing its electrophilicity and promoting the nucleophilic attack by the amino group of the o-aminophenol. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzoxazole ring. A variety of acid catalysts have been employed for this transformation, including Brønsted acidic ionic liquids, which offer advantages such as reusability and solvent-free reaction conditions. acs.org For instance, the reaction of 2-aminophenol (B121084) with pyridine-4-carbaldehyde in the presence of a Brønsted acidic ionic liquid gel under solvent-free conditions at 130 °C has been shown to produce the corresponding 2-(pyridin-4-yl)benzoxazole in high yield. acs.org

Table 1: Acid-Catalyzed Synthesis of Pyridyl-Substituted Benzoxazoles

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Aminophenol | Pyridine-4-carbaldehyde | Brønsted acidic ionic liquid gel | None | 130 | 6 | 87 |

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. eurekaselect.combohrium.com In the context of benzoxazole synthesis, microwave-assisted methods have been successfully applied to the condensation of o-aminophenols with various carbonyl compounds. eurekaselect.combohrium.comacs.org This technique can be particularly advantageous for the synthesis of pyridyl-substituted benzoxazoles, offering an efficient route to these compounds. The use of microwave irradiation can promote rapid heating of the reaction mixture, accelerating the rate of cyclization and dehydration. bohrium.com For example, the synthesis of oxazole (B20620) derivatives has been achieved in high yields under microwave irradiation in a short period. acs.org

Table 2: Microwave-Assisted Synthesis of Benzoxazole Analogues

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

| Benzaldehyde | Tosylmethyl isocyanide | K₃PO₄ | Isopropanol | 350 | 65 | 8 | 96 |

| 4-Chlorobenzaldehyde | Tosylmethyl isocyanide | K₃PO₄ | Isopropanol | 350 | 65 | 8 | 95 |

| 4-Methoxybenzaldehyde | Tosylmethyl isocyanide | K₃PO₄ | Isopropanol | 350 | 65 | 8 | 92 |

Oxidative Cyclization Pathways of Phenolic Schiff Bases

An alternative and widely used strategy for the synthesis of 2-substituted benzoxazoles is the oxidative cyclization of phenolic Schiff bases. nih.gov These intermediates are readily prepared by the condensation of an o-aminophenol with an aldehyde. The subsequent cyclization is promoted by a variety of oxidizing agents, which facilitate the formation of the carbon-oxygen bond of the oxazole ring. This method is particularly useful for the synthesis of 2-aryl and 2-heteroaryl benzoxazoles. A range of oxidants have been explored for this transformation, including iron(III) catalysts. nih.gov

Transition Metal-Mediated Cyclization Reactions

Transition metal catalysis has provided a versatile and powerful platform for the construction of heterocyclic compounds, including benzoxazoles. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose, offering mild reaction conditions and broad substrate scope.

Palladium catalysts can effectively mediate the oxidative cyclization of various precursors to afford benzoxazoles. rsc.org One notable approach involves the palladium-catalyzed cleavage of a carbon-carbon triple bond in the presence of an o-aminophenol. rsc.org This methodology provides a direct route to 2-substituted benzoxazoles under mild conditions. Furthermore, palladium-catalyzed cross-coupling reactions have been employed in the synthesis of complex benzoxazole derivatives, such as pyridinyl boxazomycin C analogues. researchgate.net These reactions typically involve the coupling of a pre-functionalized benzoxazole with a suitable coupling partner. For instance, the direct arylation of heteroaromatics using palladium complexes containing a benzimidazole (B57391) core has been reported to proceed in moderate to high yields. tandfonline.com

Copper-Catalyzed Intramolecular Cyclization of ortho-Bromoaryl Derivatives

A significant approach to the synthesis of the benzoxazole core, a key component of the target molecule, involves the copper-catalyzed intramolecular cyclization of N-(ortho-bromoaryl) amides. This method provides a direct route to the formation of the oxazole ring fused to the benzene (B151609) ring. The reaction typically proceeds by the coupling of an N-(ortho-bromoaryl) amide with a suitable pyridine-derived carboxylic acid or aldehyde, followed by a copper-catalyzed intramolecular C-O bond formation.

The general mechanism involves the initial formation of an amide bond between an ortho-bromoaniline derivative and a pyridine (B92270) carboxylic acid. Subsequent copper-catalyzed intramolecular cyclization leads to the formation of the benzoxazole ring. The choice of catalyst, ligand, base, and solvent are critical parameters that influence the reaction's success and yield. Various copper sources, such as copper(I) iodide (CuI) and copper(II) oxide (CuO), have been employed, often in the presence of a ligand to facilitate the catalytic cycle.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | 1,10-Phenanthroline | Cs2CO3 | Toluene | 110 | Good |

| CuO nanoparticles | None | K2CO3 | DMSO | 120 | High |

| CuCl | None | K3PO4 | DMF | 100 | Moderate to Good |

Application of Lewis Acids and Metal Salts as Catalysts

Lewis acids and various metal salts play a pivotal role in catalyzing the formation of the benzoxazole ring system, often by activating the carbonyl group of a carboxylic acid or aldehyde for condensation with a 2-aminophenol derivative. These catalysts offer milder reaction conditions and can improve the efficiency of the cyclization process.

Indium(III) Triflate (In(OTf)3) Catalysis

Indium(III) triflate is a versatile Lewis acid catalyst that has been effectively utilized in the synthesis of 2-substituted benzoxazoles. The catalytic cycle typically involves the activation of a carboxylic acid, such as 2-hydroxypyridine-5-carboxylic acid, by coordination of the indium(III) center to the carbonyl oxygen. This activation facilitates the nucleophilic attack by the amino group of a 2-aminophenol derivative. The subsequent intramolecular cyclization and dehydration lead to the formation of the benzoxazole ring.

The reaction conditions for In(OTf)3 catalysis are generally mild, and the catalyst can often be recovered and reused, making it an attractive option from a green chemistry perspective.

| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 2-Aminophenol | 2-Hydroxy-5-pyridinecarboxylic acid | 5-10 | Toluene | 110 | Good to Excellent |

| 4-Methyl-2-aminophenol | 2-Hydroxy-5-pyridinecarboxylic acid | 5 | Xylene | 120 | High |

Zirconium Oxychloride Octahydrate (ZrOCl2·8H2O) Catalysis

Zirconium oxychloride octahydrate is another effective and environmentally benign Lewis acid catalyst for the synthesis of benzoxazoles. Its catalytic activity stems from the in situ generation of the active zirconium species, which promotes the condensation and cyclization of 2-aminophenols with carboxylic acids or aldehydes. This catalyst is particularly advantageous due to its low toxicity, low cost, and ease of handling.

The reaction is typically carried out under thermal conditions, and the catalyst can often be recycled without a significant loss of activity.

| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 2-Aminophenol | 2-Hydroxy-5-pyridinecarboxaldehyde | 10 | Acetonitrile | Reflux | High |

| 4-Chloro-2-aminophenol | 2-Hydroxy-5-pyridinecarboxylic acid | 10 | Toluene | 110 | Good |

Tin(II) Chloride (SnCl2) Catalysis

Tin(II) chloride is a readily available and inexpensive Lewis acid that can effectively catalyze the formation of benzoxazoles. The mechanism is believed to involve the activation of the carbonyl group of an aldehyde or carboxylic acid by the tin(II) ion, thereby facilitating the condensation with a 2-aminophenol. The reaction often requires elevated temperatures to proceed to completion.

| Substrate 1 | Substrate 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2-Aminophenol | 2-Hydroxy-5-pyridinecarboxaldehyde | SnCl2 | Ethanol | Reflux | Moderate to Good |

| 2-Aminophenol | 2-Hydroxy-5-pyridinecarboxylic acid | SnCl2·2H2O | Xylene | 140 | Good |

Preparation from 1,1-Dibromoethenes and ortho-Diaminobenzenes

An alternative, though less common, approach to the benzoxazole core involves the reaction of 1,1-dibromoethenes with ortho-aminophenols. This method offers a pathway to 2-substituted benzoxazoles through a sequence of reactions that typically includes nucleophilic substitution and subsequent cyclization. While the direct application of this method to the synthesis of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol is not extensively documented, it represents a potential synthetic strategy. The reaction of a suitably substituted 1,1-dibromoethene derived from a pyridine precursor with a 2-aminophenol could, in principle, lead to the desired benzoxazole structure.

Approaches for the Introduction and Functionalization of the Pyridinol Substituent

The introduction of the 2-hydroxypyridin-5-yl moiety at the 2-position of the benzoxazole ring is a critical step in the synthesis of the target molecule. This is typically achieved by using a pyridine derivative that already contains the desired hydroxyl group, or a precursor that can be readily converted to it, as a starting material in the benzoxazole synthesis.

A common strategy involves the condensation of a 2-aminophenol with 2-hydroxypyridine-5-carboxylic acid or 2-hydroxy-5-pyridinecarboxaldehyde. The hydroxyl group on the pyridine ring is generally stable under the conditions used for benzoxazole formation.

Alternatively, a 2-methoxypyridine (B126380) derivative can be used as a precursor. The condensation of a 2-aminophenol with 2-methoxypyridine-5-carboxylic acid would yield a 2-(2-methoxypyridin-5-yl)benzoxazole. Subsequent demethylation of the methoxy (B1213986) group, typically using a strong acid such as hydrobromic acid or a Lewis acid like boron tribromide, would then afford the desired 2-pyridinol derivative.

Further functionalization of the pyridinol ring can be achieved through various electrophilic and nucleophilic substitution reactions, depending on the desired analogue. For instance, halogenation at specific positions on the pyridine ring can be accomplished using appropriate halogenating agents, providing a handle for further cross-coupling reactions to introduce a variety of substituents.

| Precursor | Reagent for Functionalization | Product |

| 2-(Pyridin-5-yl)benzoxazole | N-Bromosuccinimide (NBS) | 2-(2-Bromo-pyridin-5-yl)benzoxazole |

| 2-(2-Methoxypyridin-5-yl)benzoxazole | Boron Tribromide (BBr3) | This compound |

| This compound | Nitric Acid/Sulfuric Acid | 5-(1,3-Benzoxazol-2-yl)-3-nitro-2-pyridinol |

Derivatization from 2-Aminophenol Precursors

The most prevalent and foundational strategy for constructing the benzoxazole core is the condensation reaction involving 2-aminophenol. chemicalbook.comuiowa.edu This method is versatile, allowing for the introduction of various substituents at the 2-position of the benzoxazole ring. In the context of synthesizing this compound, this involves the reaction of 2-aminophenol with a suitably functionalized pyridine derivative, typically 6-hydroxynicotinic acid (2-hydroxypyridine-5-carboxylic acid) or its activated forms (e.g., acyl chloride, ester).

The general mechanism involves the initial formation of an amide bond between the amino group of 2-aminophenol and the pyridine carboxylic acid, followed by an intramolecular cyclization and dehydration to form the oxazole ring. A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently. uiowa.edu For instance, triflic anhydride (B1165640) (Tf₂O) in the presence of 2-fluoropyridine (B1216828) has been shown to be effective for promoting the reaction between tertiary amides and 2-aminophenols to yield 2-substituted benzoxazoles. nih.gov This cascade reaction proceeds through the activation of the amide carbonyl group, nucleophilic addition by the aminophenol, intramolecular cyclization, and subsequent elimination. nih.gov

Modern synthetic protocols often employ catalysts to enhance reaction rates and yields. These can range from traditional acid catalysts to more advanced metal-based or nanocatalyst systems, which may offer milder reaction conditions. chemicalbook.comorganic-chemistry.org

Strategies for Pyridine Ring Incorporation and Functionalization

Incorporating the pyridine ring to form the target compound can be achieved through several strategic approaches. A primary method involves the condensation of 2-aminophenol with a pre-synthesized and functionalized pyridine ring, as mentioned previously. However, alternative strategies focus on constructing the pyridine ring onto an existing benzoxazole structure or a simultaneous formation of both heterocyclic systems.

Palladium-catalyzed multi-component reactions represent a powerful strategy for assembling complex molecules like benzoxazole-pyridinol analogues from simpler starting materials. thieme-connect.com A three-component process involving aryl halides, isocyanides, and amino alcohols can yield 2-aryl oxazolines and benzoxazoles. thieme-connect.com Adapting this methodology could provide a convergent route to the desired scaffold.

Furthermore, general methods for the C-H arylation of heterocycles offer another avenue. Copper-catalyzed direct arylation of heterocycle C-H bonds with aryl iodides has been demonstrated for various systems, including electron-poor pyridine oxides. organic-chemistry.org This suggests the possibility of coupling a benzoxazole moiety to a pyridine ring via C-H activation. The development of synthetic methods for functionalized pyridines is critical, as the basic nitrogen atom can complicate many standard reactions. uiowa.edu Overcoming these challenges often involves strategic use of protecting groups or specific activation methods. uiowa.edu

Regioselective Functionalization of the Pyridinol Core

Once the core this compound structure is assembled, further diversification can be achieved through regioselective functionalization of the pyridinol ring. The 2-pyridinol moiety exists in tautomeric equilibrium with its 2-pyridone form, and its reactivity is influenced by this relationship. Direct C-H bond activation is one of the most efficient strategies for installing substituents onto a pre-existing 2-pyridone platform. researchgate.net

Several methods have been developed for the site-selective functionalization of 2-pyridones:

C3-Functionalization: Manganese-mediated dehydrogenative direct alkylation with reagents like diethyl malonates or arylation with arylboronic acids has been shown to occur with high regioselectivity at the C3 position. researchgate.net

C6-Functionalization: Nickel/AlMe₃ catalysis can achieve regioselective alkenylation and alkylation at the C6-H bond through the insertion of alkynes, dienes, or alkenes. researchgate.net The regioselectivity is believed to be directed by the coordination of the Lewis acidic cocatalyst to the carbonyl oxygen. researchgate.net

Additionally, the generation of pyridyne intermediates offers another route for functionalization. A regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been reported, which could be adapted for suitably substituted pyridinol precursors. rsc.org These advanced methods provide a toolbox for creating a library of analogues with diverse substitution patterns on the pyridinol core.

Table 1: Regioselective C-H Functionalization of 2-Pyridone Derivatives This interactive table summarizes catalyst systems and the position of functionalization on the 2-pyridone core based on literature findings.

Multi-Step Synthetic Routes and Reaction Cascades

The synthesis of complex derivatives of the benzoxazole-pyridinol scaffold often necessitates multi-step reaction sequences or elegantly designed reaction cascades that combine several transformations in a single pot.

Sequential Transformations for Complex Benzoxazole-Pyridinol Derivative Synthesis

Complex molecular architectures are typically built through sequential, step-by-step transformations. An example that illustrates this principle is the synthesis of a benzo[d]oxazole fused to a thiazolo-2-pyridone ring system. diva-portal.org This synthesis involved the condensation of a C7 formyl-ring-fused thiazolo-2-pyridone with 2-aminophenol, which initially formed a ring-opened intermediate. diva-portal.org A subsequent oxidation step using phenyliodine(III) diacetate was required to induce cyclization and form the final benzoxazole ring. diva-portal.org

Similarly, the synthesis of other complex benzoxazole derivatives often follows a multi-step path. For instance, creating derivatives might start with the formation of a core structure like 4-(5-chlorobenzoxazol-2-yl)aniline, which is then elaborated through subsequent reactions such as acylation with chloroacetyl chloride, followed by nucleophilic substitution with various amines to build more complex side chains. rsc.org These sequential approaches allow for the controlled and systematic construction of intricate molecular frameworks.

One-Pot Reaction Methodologies

To improve efficiency and reduce waste, one-pot reaction methodologies are highly desirable. These strategies combine multiple reaction steps in a single flask, avoiding the need for isolation and purification of intermediates. Sequential one-pot procedures have been developed for the synthesis of 2-aryl or 2-styryl benzoxazoles. organic-chemistry.org One such method involves an initial aminocarbonylation of aryl or vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure to generate the benzoxazole heterocycle. organic-chemistry.org

Multi-component reactions (MCRs) are a particularly powerful class of one-pot syntheses. A palladium-catalyzed three-component reaction of aryl halides, tert-butyl isocyanide, and 2-aminophenols provides an efficient route to 2-aryl benzoxazoles. thieme-connect.com Such MCRs are characterized by their high atom economy and ability to rapidly generate molecular complexity from simple and readily available starting materials. thieme-connect.com

Green Chemistry Considerations in Benzoxazole-Pyridinol Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. The synthesis of benzoxazoles, and by extension benzoxazole-pyridinols, has seen significant advances in this area.

Key green chemistry strategies include:

Use of Benign Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Greener alternatives, such as water or polyethylene (B3416737) glycol (PEG), have been successfully employed. organic-chemistry.orgnih.gov For example, using samarium triflate as a reusable acid catalyst in an aqueous medium provides an efficient and environmentally friendly method for condensing o-aminophenols with aldehydes. organic-chemistry.org

Solvent-Free Conditions: Eliminating the solvent entirely is another effective green strategy. Reactions can be carried out under solvent-free conditions, often with microwave or ultrasound irradiation to facilitate the reaction. organic-chemistry.orgresearchgate.net These methods can lead to shorter reaction times, cleaner reaction profiles, and easier product isolation. researchgate.net

Reusable Catalysts: The development of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. Magnetic nanoparticles functionalized with a Lewis acidic ionic liquid have been used as a recyclable catalyst for benzoxazole synthesis. organic-chemistry.orgresearchgate.net The catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times with only a slight decrease in activity. organic-chemistry.orgresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product is crucial. One-pot syntheses and multi-component reactions are inherently more atom-economical than multi-step sequences that generate stoichiometric byproducts. thieme-connect.com

Table 2: Examples of Green Chemistry Approaches in Benzoxazole Synthesis This interactive table highlights various green methodologies applied to the synthesis of the benzoxazole core.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the solvent, these methods can lead to reduced waste, lower costs, enhanced safety, and sometimes, improved reaction rates and yields. tandfonline.com The synthesis of benzoxazole and oxazolopyridine derivatives has been successfully demonstrated under such conditions, often facilitated by microwave irradiation or grinding. tandfonline.comrsc.org

One prominent solvent-free approach involves the condensation of 2-aminophenols or their pyridine-based analogues with various carbonyl compounds or their equivalents. rsc.org For instance, the reaction between 2-aminophenol and aldehydes can be carried out without a solvent, often with catalytic assistance, to produce 2-substituted benzoxazoles. nih.govajchem-a.com A comparative study using microwave irradiation versus conventional heating for the synthesis of 2-cyclic amine-substituted benzoxazoles highlighted the superiority of the microwave-assisted solvent-free method, which resulted in shorter reaction times and excellent yields. tandfonline.com

Similarly, the synthesis of oxazolo[4,5-b]pyridines, analogues of the target compound's core structure, has been efficiently achieved under solvent-free conditions by reacting 2-amino-3-hydroxypyridine (B21099) with orthoesters. sid.irresearchgate.net This reaction proceeds smoothly at elevated temperatures without the need for a solvent medium. sid.ir The use of grinding with a mortar and pestle is another solvent-free technique that has been applied to the synthesis of benzoxazole derivatives, achieving high yields in exceptionally short reaction times at room temperature. rsc.org

Table 1: Examples of Solvent-Free Synthesis of Benzoxazole and Oxazolopyridine Analogues

| Reactant 1 | Reactant 2 | Catalyst/Condition | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol | Benzaldehyde | BAIL gel, 130 °C, 5 h | 2-Phenylbenzoxazole | 98% | nih.govacs.org |

| 2-Aminophenol | Aromatic Aldehydes | Fe3O4@SiO2-SO3H, 50 °C | 2-Arylbenzoxazoles | High | ajchem-a.com |

| 2-Amino-3-hydroxypyridine | Triethyl Orthoformate | Silica (B1680970) Sulfuric Acid, 85 °C | Oxazolo[4,5-b]pyridine | 92% | sid.ir |

| 2-Amino-3-hydroxypyridine | Triethyl Orthoacetate | Silica Sulfuric Acid, 85 °C | 2-Methyloxazolo[4,5-b]pyridine | 95% | sid.ir |

| 2-Aminophenol | Aromatic Aldehydes | Potassium Ferrocyanide, Grinding, RT | Benzoxazole derivatives | 87-96% | rsc.org |

Heterogeneous Catalysis with Supported Reagents (e.g., Silica Sulfuric Acid)

Heterogeneous catalysts, particularly those supported on solid materials like silica, offer significant advantages in chemical synthesis. They are easily separated from the reaction mixture by simple filtration, which facilitates product purification and allows for the catalyst to be recovered and reused multiple times. ajchem-a.comsid.ir This recyclability makes them both economically and environmentally attractive. sid.ir

Silica sulfuric acid (SSA) has emerged as a highly effective, non-toxic, and inexpensive heterogeneous catalyst for the synthesis of benzoxazoles and related heterocycles. sid.irresearchgate.net It is prepared by the reaction of silica gel with chlorosulfonic acid. sid.ir SSA has been successfully employed in the solvent-free, one-pot synthesis of oxazolo[4,5-b]pyridines from the reaction of 2-amino-3-hydroxypyridine with various orthoesters. sid.irresearchgate.netscilit.com The reactions proceed efficiently at 85 °C, yielding the desired products in high to excellent yields with short reaction times. sid.ir A key feature of this methodology is the reusability of the SSA catalyst, which can be recovered by filtration and reused for at least five cycles without a significant loss of its catalytic activity. sid.ir

Other supported reagents have also been developed for similar transformations. For example, magnetic nanoparticles coated with a silica-sulfonic acid layer (Fe3O4@SiO2-SO3H) have been used as a recyclable catalyst for the solvent-free synthesis of 2-arylbenzoxazoles. ajchem-a.com The magnetic nature of the catalyst allows for its easy separation from the reaction medium using an external magnet. ajchem-a.comnih.gov

Table 2: Heterogeneous Catalysis in the Synthesis of Benzoxazole Analogues

| Catalyst | Reactants | Conditions | Product | Yield (%) | Catalyst Reusability | Reference |

|---|---|---|---|---|---|---|

| Silica Sulfuric Acid (SSA) | 2-Amino-3-hydroxypyridine, Triethyl Orthoacetate | 85 °C, Solvent-free | 2-Methyloxazolo[4,5-b]pyridine | 95% | Up to 5 runs | sid.ir |

| Silica Sulfuric Acid (SSA) | 2-Aminophenol, Triethyl Orthoacetate | 85 °C, Solvent-free | 2-Methylbenzoxazole | 98% | Up to 5 runs | sid.ir |

| Fe3O4@SiO2-SO3H | 2-Aminophenol, Benzaldehyde | 50 °C, Solvent-free | 2-Phenylbenzoxazole | 95% | Several times | ajchem-a.com |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol, Benzaldehyde | 130 °C, Solvent-free | 2-Phenylbenzoxazole | 98% | Up to 5 runs | rsc.orgnih.gov |

Biological and Pharmacological Investigations of 5 1,3 Benzoxazol 2 Yl 2 Pyridinol and Its Derivatives

Anti-Proliferative and Cytotoxic Activities

Derivatives of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol have demonstrated notable anti-proliferative and cytotoxic activities against various cancer cell lines. nih.gov These compounds have been the subject of numerous studies aiming to elucidate their potential as anticancer agents.

Molecular Mechanisms of Action in Cancer Cell Lines

The anticancer effects of these benzoxazole (B165842) derivatives are attributed to their ability to interfere with specific molecular pathways crucial for cancer cell growth and survival.

A key mechanism of action for these compounds is the inhibition of kinase activity, particularly targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a critical signaling protein involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Research has shown that certain benzoxazole derivatives can effectively inhibit VEGFR-2. nih.gov For instance, a study identified a derivative, compound 12l, as a potent inhibitor of VEGFR-2 with an IC50 value of 97.38 nM. nih.gov This inhibition of VEGFR-2 is believed to be a primary contributor to the cytotoxic effects observed in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). nih.gov The correlation between VEGFR-2 inhibition and cytotoxicity has been established, suggesting that this is a significant mechanism of their anti-cancer action. nih.gov

| Compound | Target Cell Line | IC50 (µM) for Cytotoxicity | VEGFR-2 Inhibition (IC50) |

| Compound 12l | HepG2 | 10.50 | 97.38 nM |

| Compound 12l | MCF-7 | 15.21 | 97.38 nM |

In addition to kinase inhibition, these compounds have been found to induce cell cycle arrest, a process that halts cell division. Specifically, studies have demonstrated that treatment with certain benzoxazole derivatives leads to an accumulation of cancer cells in the pre-G1 phase of the cell cycle. nih.gov

For example, compound 12l was observed to cause cell cycle arrest in HepG2 cells, primarily at the Pre-G1 and G1 phases. nih.gov This arrest prevents the cancer cells from progressing through the cell cycle and undergoing mitosis, thereby inhibiting tumor growth. The induction of cell cycle arrest is a common mechanism for many anticancer drugs and highlights the therapeutic potential of these benzoxazole derivatives. researchgate.netnih.govnih.govresearchgate.net

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, allowing for their uncontrolled proliferation. Benzoxazole derivatives have been shown to induce apoptosis in cancer cells through various molecular pathways. nih.govnih.govnih.gov

One of the key indicators of apoptosis is the activation of caspases, a family of protease enzymes. Studies have revealed that treatment with benzoxazole derivatives leads to a significant increase in the levels of caspase-3, a crucial executioner caspase in the apoptotic pathway. nih.gov For instance, compound 12l was found to increase caspase-3 levels by 2.98-fold in HepG2 cells. nih.gov This increase in caspase-3 activity is accompanied by changes in the levels of other apoptosis-related proteins, such as an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.gov

| Compound | Cell Line | Fold Increase in Caspase-3 | Fold Increase in BAX | Fold Decrease in Bcl-2 |

| Compound 12l | HepG2 | 2.98 | 3.40 | 2.12 |

Anti-Angiogenic Effects (e.g., Human Umbilical Vascular Endothelial Cell (HUVEC) Migration Inhibition)

The anti-angiogenic properties of benzoxazole derivatives further contribute to their anticancer potential. Angiogenesis is a hallmark of cancer, and its inhibition can effectively starve tumors of the nutrients and oxygen they need to grow.

Studies using Human Umbilical Vascular Endothelial Cells (HUVECs) have demonstrated that these compounds can inhibit cell migration, a critical step in the formation of new blood vessels. nih.govnih.gov For example, one benzoxazole derivative was shown to decrease the proliferation and migration potential of HUVEC cells, coupled with good VEGFR-2 inhibitory activity. nih.gov This anti-angiogenic effect, mediated through the suppression of VEGF signaling, complements the direct cytotoxic effects on cancer cells, making these compounds promising multi-faceted anticancer agents. nih.gov

Antiprotozoal Activities and Associated Molecular Targets

Beyond their anticancer properties, benzoxazole derivatives have also exhibited significant antiprotozoal activities. olemiss.edu Protozoan parasites are responsible for a range of debilitating and often fatal diseases in humans, and the emergence of drug resistance necessitates the development of new therapeutic agents. nih.gov

Research has shown that certain benzoxazole derivatives are active against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Leishmania species (the causative agents of leishmaniasis). olemiss.edu For instance, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide demonstrated potent activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. olemiss.edu

The precise molecular targets for the antiprotozoal activity of these compounds are still under investigation. However, it is believed that their mechanism of action may involve the inhibition of essential parasitic enzymes or interference with vital metabolic pathways. The broad spectrum of activity against different protozoa suggests that these compounds may target a conserved pathway among these organisms. Further research is needed to fully elucidate the molecular targets and mechanisms underlying the antiprotozoal effects of these promising benzoxazole derivatives. mdpi.com

| Compound | Parasite Strain | IC50 (µM) |

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide | P. falciparum (D6) | 5.1 |

| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide | P. falciparum (W2) | 2.2 |

| Compound 6d | P. falciparum (D6) | 5.5 |

| Compound 6d | P. falciparum (W2) | 4.1 |

Antimalarial Activity and Purine (B94841) Nucleoside Phosphorylase (PfPNP) Deregulation

While specific studies on the antimalarial activity of this compound are not extensively documented, research into its derivatives has shown promise. For instance, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide, a derivative, has demonstrated notable activity against both the D6 and W2 strains of Plasmodium falciparum, with IC50 values of 5.1 µM and 2.2 µM, respectively. olemiss.edu Another related compound also showed comparable antimalarial effects. olemiss.edu

The enzyme purine nucleoside phosphorylase (PNP) is a target for the design of antimalarial drugs. nih.gov PNP plays a crucial role in the purine salvage pathway of malaria parasites. nih.gov Inhibiting this enzyme can disrupt the parasite's ability to replicate. While direct inhibition of Plasmodium falciparum purine nucleoside phosphorylase (PfPNP) by this compound has not been specifically reported, the development of PNP inhibitors is a key strategy in antimalarial research. nih.gov

Antileishmanial Properties

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. olemiss.edu Several benzoxazole derivatives have been evaluated for their antileishmanial properties. N-(2-benzoxazole-2-ylphenyl)benzamide has shown significant antileishmanial activity, proving to be three times more potent than the standard drug miltefosine. olemiss.edu

A series of 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and tested for their effectiveness against visceral leishmaniasis. rsc.org One compound from this series displayed significant in vitro antileishmanial activity with an IC50 of 8.36 μM against amastigotes. rsc.org Further in vivo studies in infected mice showed a reduction in parasite load in both the liver and spleen. rsc.org

Additionally, various other heterocyclic compounds containing structures similar to benzoxazole have been investigated. For example, 5-nitroindazole (B105863) derivatives have shown potent in vitro activity against Leishmania amazonensis. nih.govnih.gov One of the most effective compounds, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, had an IC50 of 0.46 ± 0.01 µM against amastigotes. nih.govnih.gov Similarly, novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines have also demonstrated good antileishmanial activity against Leishmania major. nih.gov

| Compound/Derivative Class | Target Species | Activity/IC50 | Reference |

|---|---|---|---|

| N-(2-benzoxazole-2-ylphenyl)benzamide | Leishmania spp. | Three-fold more potent than miltefosine | olemiss.edu |

| 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivative (5m) | Leishmania (amastigotes) | IC50 = 8.36 μM | rsc.org |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis (amastigotes) | IC50 = 0.46 ± 0.01 µM | nih.govnih.gov |

| 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines | L. major (promastigotes) | Good antileishmanial activity | nih.gov |

Antitrypanosomal Evaluations

The search for new treatments for trypanosomiasis, including Chagas disease, has led to the investigation of various heterocyclic compounds. nih.gov While direct studies on this compound are limited, its derivatives have been part of this research. A study involving (3-benzoxazole-2-yl) phenylamine derivatives included their evaluation as potential antitrypanosomal agents. olemiss.edu

Other related heterocyclic structures have also been explored. For instance, 1,2,3-triazole-based hybrids have been evaluated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Although these compounds showed potent activity against the trypomastigote form of the parasite, they did not prevent the resurgence of the parasite in the absence of the drug. nih.gov

Antimicrobial Efficacy and Mechanisms

The benzoxazole core is found in numerous compounds with demonstrated antimicrobial properties.

Antibacterial Spectrum and Modes of Action

Derivatives of benzoxazole have shown notable antibacterial activity. For example, a large group of non-proteinogenic amino acids based on the 3-(2-benzoxazol-5-yl)alanine skeleton were found to be selective against Gram-positive bacteria such as Bacillus subtilis. nih.gov Another study on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives reported good antibacterial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

The modes of action for antibacterial compounds are varied, often targeting essential cellular processes. nih.gov Some antibacterial agents disrupt the cell envelope by inhibiting peptidoglycan synthesis or targeting cell membranes. nih.gov Other mechanisms include the inhibition of protein synthesis, DNA synthesis, or RNA synthesis. nih.gov For some benzazole acrylonitrile-based compounds, the proposed mechanism of action involves the rupture of the bacterial cell wall. researchgate.net

| Derivative Class | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Gram-positive bacteria (B. subtilis) | Selective activity | nih.gov |

| 5-chloro-1,3-benzoxazol-2(3H)-one derivatives (P4A, P4B, P6A) | S. aureus, E. coli | Good activity | nih.gov |

Antifungal Applications

In addition to antibacterial properties, benzoxazole derivatives have demonstrated antifungal efficacy. Almost half of the studied 3-(2-benzoxazol-5-yl)alanine derivatives exhibited antifungal properties, including against the pathogenic yeast Candida albicans. nih.gov Similarly, certain 5-chloro-1,3-benzoxazol-2(3H)-one derivatives showed good antifungal activity against C. albicans, with one compound (P2B) having activity half that of the commercial antifungal drug miconazole. nih.gov Benzoxazolinones that occur naturally in plants also play a role in defense against fungi. nih.gov

Other Reported Biological Activities of Benzoxazole-Containing Pharmacophores

The benzoxazole nucleus is a versatile pharmacophore present in compounds with a wide array of biological activities. researchgate.netjocpr.com Beyond antimicrobial and antiprotozoal effects, these compounds have been investigated for various other therapeutic applications.

Benzoxazole derivatives have been reported to possess:

Anticancer activity : Many benzoxazole derivatives have been evaluated as anticancer agents, with some showing selective cytotoxicity against cancer cell lines. nih.govesisresearch.org

Anti-inflammatory and analgesic properties : Certain benzoxazole derivatives are known to exhibit anti-inflammatory and analgesic effects. jocpr.com

Antiviral activity : The benzoxazole scaffold is found in drugs that serve as antiviral agents. researchgate.net

Enzyme inhibition : They are known to inhibit certain enzymes, such as kinases and cyclooxygenase (COX). researchgate.net

Central Nervous System (CNS) activity : Some derivatives have been studied as potential anticonvulsant and antipsychotic agents. nih.gov

This diverse range of biological activities underscores the importance of the benzoxazole scaffold in medicinal chemistry and drug discovery. jocpr.com

Anti-Inflammatory Effects

Derivatives of benzoxazole have shown notable anti-inflammatory properties. researchgate.netnih.gov One area of investigation has been their ability to inhibit myeloid differentiation protein 2 (MD2), a key protein involved in the inflammatory process. nih.gov A series of benzoxazolone derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity, with some compounds demonstrating significant inhibition of interleukin-6 (IL-6). nih.gov For instance, compounds designated as 3c, 3d, and 3g exhibited IC50 values of 10.14 ± 0.08 μM, 5.43 ± 0.51 μM, and 5.09 ± 0.88 μM, respectively, against IL-6. nih.gov Further studies confirmed that these compounds competitively inhibit the binding of a probe to the MD2 protein, with the most active compound, 3g, showing a direct binding interaction. nih.gov

Another study synthesized a series of N`-[substituted sulfonyl]-1,3-benzoxazole-5-carbohydrazides and screened them for anti-inflammatory activity. nih.gov Several of these compounds showed significant anti-inflammatory effects when compared to the standard drug Ibuprofen. [4, 18] Specifically, compound VIe demonstrated good activity, while compounds VIb, VIc, and VIf showed moderate anti-inflammatory activity. nih.gov

A separate investigation into a triazole derivative, 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, also revealed anti-inflammatory potential. In an egg albumin denaturation assay, this compound showed a dose-dependent inhibition of protein denaturation, reaching a maximum of 71.1% at a concentration of 1000 µg/mL, comparable to the 81.3% inhibition by the standard drug Aspirin at the same concentration. researchgate.net

Table 1: Anti-inflammatory Activity of Benzoxazole Derivatives

| Compound | Target/Assay | IC50 / % Inhibition | Reference |

|---|---|---|---|

| Compound 3c | IL-6 Inhibition | 10.14 ± 0.08 μM | researchgate.net |

| Compound 3d | IL-6 Inhibition | 5.43 ± 0.51 μM | researchgate.net |

| Compound 3g | IL-6 Inhibition | 5.09 ± 0.88 μM | researchgate.net |

| Compound VIe | Carrageenan-induced rat paw edema | Good activity | nih.gov |

| Compounds VIb, VIc, VIf | Carrageenan-induced rat paw edema | Moderate activity | nih.gov |

| 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester | Egg albumin denaturation | 71.1% at 1000 µg/mL | researchgate.net |

| Aspirin (Standard) | Egg albumin denaturation | 81.3% at 1000 µg/mL | researchgate.net |

Cholinesterase Inhibition

Benzoxazole and its derivatives have been identified as inhibitors of cholinesterases, enzymes that are critical in the nervous system and are targets for the treatment of conditions like Alzheimer's disease. [1, 3] A study on novel benzoxazole and naphthoxazole analogs found that 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)benzene-1,3-diol was a particularly potent inhibitor of acetylcholinesterase (AChE), with an IC50 value of 58 nM, and a moderate inhibitor of butyrylcholinesterase (BChE) with an IC50 of 981 nM. researchgate.net This compound exhibited a mixed-type inhibition of AChE. researchgate.net

In another study, two aryl derivatives, 3a-Acetoxy-5H-pyrrolo(1,2-a)(3,1)benzoxazin-1,5-(3aH)-dione (compound 3) and cis-N-p-Acetoxy-phenylisomaleimide (compound 4), were synthesized and evaluated for their inhibitory effects on AChE. nih.gov Both compounds demonstrated inhibitory activity with Ki values of 4.72 ± 2.3 μM for compound 3 and 3.6 ± 1.8 μM for compound 4. nih.gov These compounds were found to act as irreversible inhibitors. nih.gov

Table 2: Cholinesterase Inhibition by Benzoxazole Derivatives

| Compound | Enzyme | IC50 / Ki | Type of Inhibition | Reference |

|---|---|---|---|---|

| 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)benzene-1,3-diol | AChE | 58 nM | Mixed-type | researchgate.net |

| 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)benzene-1,3-diol | BChE | 981 nM | Not specified | researchgate.net |

| 3a-Acetoxy-5H-pyrrolo(1,2-a)(3,1)benzoxazin-1,5-(3aH)-dione | AChE | Ki = 4.72 ± 2.3 μM | Irreversible | nih.gov |

| cis-N-p-Acetoxy-phenylisomaleimide | AChE | Ki = 3.6 ± 1.8 μM | Irreversible | nih.gov |

Antiviral Properties

The antiviral potential of pyridine-containing compounds has been a subject of research, given that the pyridine (B92270) nucleus is a key component in many therapeutic agents. While direct studies on the antiviral properties of this compound are not extensively detailed in the provided context, related heterocyclic structures have been investigated. For instance, a broad screening of benzotriazole (B28993) derivatives for antiviral activity revealed that some compounds were effective against a range of RNA and DNA viruses. Notably, compounds 45-48 and 50-57, which are [4-(benzotriazol-2-yl)phenoxy]alkanoic acids, showed activity against Respiratory Syncytial Virus (RSV) and/or Coxsackie Virus B5 (CVB-5). Compound 56 was particularly potent against CVB-5 with an EC50 of 0.15 μM and a selectivity index (SI) of 100.

Another study focused on the synthesis and antiviral properties of E-5-(2-bromovinyl)-4′-thio-2′-deoxyuridine, a nucleoside analog. This highlights the diverse chemical space being explored for antiviral drug discovery, which could include derivatives of this compound in the future.

Antioxidant Mechanisms

Benzoxazole derivatives have been investigated for their antioxidant properties. [1, 21] In one study, certain benzoxazole analogs demonstrated antioxidant activity, with the most active compound showing an IC50 value of 0.214 µM. researchgate.net Another study on 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives also explored their antioxidant potential using the DPPH free radical scavenging method. Among the synthesized compounds, D-16, identified as 2-(4-hydroxyphenyl)-3-(5-[4-methoxyphenyl]-1,3,4-thiadiazol-2-yl) thiazolidin-4-one, was found to be the most potent with an IC50 of 22.3 µM, which was more potent than the reference drug, ascorbic acid (IC50 = 111.6 µM).

Nitrones with a benzoxazinic structure have also been shown to possess superior antioxidant activity. The antioxidant mechanism often involves the scavenging of free radicals. [7, 12]

Table 3: Antioxidant Activity of Benzoxazole Derivatives

| Compound | Assay | IC50 | Reference |

|---|---|---|---|

| Most active benzoxazole analog | Not specified | 0.214 µM | researchgate.net |

| Compound D-16 | DPPH radical scavenging | 22.3 µM | |

| Ascorbic Acid (Reference) | DPPH radical scavenging | 111.6 µM |

Receptor Modulation (e.g., Melatonin (B1676174) Receptor Agonism)

The modulation of melatonin receptors is a therapeutic strategy for sleep disorders and other conditions. Research into melatonin analogues has led to the development of compounds with agonist and antagonist activities. While direct evidence for this compound as a melatonin receptor modulator is not provided, the broader class of heterocyclic compounds has been explored. For example, tetrahydrocarbazoles have been prepared as melatonin analogues and their binding affinities to the chicken brain receptor have been measured. These studies help in understanding the structural requirements for binding to melatonin receptors. [8, 9] The development of melatonin agonists like ramelteon, agomelatine, and tasimelteon (B1681936) underscores the importance of this receptor target.

Inhibition of Amyloidogenesis and Rho Kinase

The inhibition of amyloidogenesis and Rho kinase (ROCK) are important therapeutic targets, particularly in the context of neurodegenerative diseases like Alzheimer's. Benzoxazole-based compounds have been developed as inhibitors of Rho kinase. These inhibitors have shown high potency in both enzymatic and cell-based assays. For instance, a class of N-benzoxazol-5-yl-pyrazole-4-carboxamides were designed as inhibitors of succinate-ubiquinone oxidoreductase (SQR), with one candidate showing a Ki of 11 nM against porcine SQR.

Furthermore, inhibitors of the Rho/ROCK pathway have been shown to suppress neuroinflammation. The AGEs/RAGE/Rho/ROCK pathway is implicated in intensifying the non-specific inflammation seen in Alzheimer's disease. Another study identified a potent and selective ROCK-II inhibitor, compound 5 (SR-3677), with an IC50 of approximately 3 nM in both enzyme and cell-based assays.

Table 4: Inhibition of Rho Kinase by Related Compounds

| Compound | Target | IC50 / Ki | Reference |

|---|---|---|---|

| N-benzoxazol-5-yl-pyrazole-4-carboxamide candidate | Porcine SQR | Ki = 11 nM | |

| Compound 5 (SR-3677) | ROCK-II | ~3 nM |

Structure Activity Relationship Sar Studies and Molecular Design of 5 1,3 Benzoxazol 2 Yl 2 Pyridinol Analogues

Design Principles for Benzoxazole-Pyridinol Hybrid Scaffolds

The design of hybrid molecules that incorporate both a benzoxazole (B165842) and a pyridinol moiety is a strategic approach in medicinal chemistry aimed at accessing novel chemical space and creating compounds with enhanced biological profiles. The benzoxazole ring is recognized as a "privileged" scaffold, a structural framework known to bind to a variety of biological targets, conferring a broad range of activities including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net The pyridinol component, particularly the 2-pyridinol tautomer of 2-hydroxypyridine, is a key structural element in numerous biologically active compounds and can participate in crucial hydrogen bonding interactions with protein targets.

Influence of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of benzoxazole-pyridinol analogues are highly sensitive to the nature and position of substituents on both heterocyclic rings. Structure-activity relationship (SAR) studies systematically explore these effects by introducing various functional groups and analyzing the resulting changes in activity.

For the benzoxazole ring, modifications at the 5- and 7-positions are particularly significant. For instance, in related benzoxazole derivatives, the introduction of electron-withdrawing groups like a bromine atom has been shown to increase antimicrobial activity. nih.gov In one study of 3-(2-benzoxazol-5-yl)alanine derivatives, a bromine at position 7 resulted in a nearly three-fold increase in potency compared to the unsubstituted analogue. nih.gov Conversely, electron-donating groups such as methoxy (B1213986) or dimethylamino groups on a phenyl ring at the 2-position of the benzoxazole have also been correlated with enhanced activity against certain targets. nih.gov

On the pyridinol ring, substitutions can modulate the electronic properties and steric profile of the molecule. In studies of structurally related pyridone derivatives, manipulation of aryl rings at various positions of the pyridone core was a key strategy. The discovery of the noncompetitive AMPA receptor antagonist Perampanel, 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, emerged from such systematic modifications, highlighting the critical role of substituents on the pyridone ring system in achieving high potency. nih.gov

The following table summarizes representative SAR findings for benzoxazole derivatives, illustrating the impact of substituent changes on biological activity.

| Compound Series | Base Scaffold | Substitution Position | Substituent | Observed Effect on Activity | Reference |

| Benzoxazolylalanine Derivatives | Benzoxazole | Position 7 | Bromine (electron-withdrawing) | Increased antimicrobial activity | nih.gov |

| Phenyl-substituted Benzoxazoles | Benzoxazole | Phenyl at Position 2 | Methoxy, Dimethylamino (electron-donating) | Increased activity | nih.gov |

| 1,3,5-triaryl-1H-pyridin-2-ones | Pyridin-2-one | Position 3 | 2-cyanophenyl | Potent AMPA receptor antagonism | nih.gov |

| 4-azabenzoxazole analogues | 4-azabenzoxazole | Position 6 | Substituted phenyl, pyridyl | Good H3 antagonist activity | nih.gov |

This table is for illustrative purposes and synthesizes findings from related compound classes to infer potential SAR for the 5-(1,3-Benzoxazol-2-yl)-2-pyridinol scaffold.

Rational Drug Design Approaches for Target-Specific Modulation

Rational drug design leverages structural information from the biological target to guide the synthesis of more potent and selective inhibitors. For benzoxazole-based compounds, structure-based design has been instrumental in developing isoform-selective inhibitors, particularly for enzymes like phosphoinositide 3-kinases (PI3Ks). nih.gov

By utilizing crystal structures of the target protein, medicinal chemists can design analogues of this compound that optimize interactions with the active site. This approach allows for the introduction of specific functional groups that can form hydrogen bonds, salt bridges, or hydrophobic interactions with key amino acid residues. For example, in the design of PI3Kα inhibitors, interactions with non-conserved residues were exploited to achieve selectivity over other class I isoforms. nih.gov A similar strategy could be applied to the benzoxazole-pyridinol scaffold, where the pyridinol moiety could be positioned to interact with a specific polar residue, while the benzoxazole ring and its substituents are optimized to fit into a hydrophobic pocket, thereby modulating target-specific activity. Molecular modeling and dynamic simulations are crucial tools in this process, helping to predict the binding modes and affinities of designed compounds before their synthesis. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Benzoxazole-Pyridinol Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes, improve drug-like properties, and circumvent existing patents. nih.govresearchgate.net These techniques involve modifying the core structure of a molecule while preserving its essential biological activity. researchgate.netscispace.com

Scaffold hopping can be described as the replacement of a central molecular framework with a different one that maintains a similar spatial arrangement of key functional groups. nih.govscispace.com For the this compound system, one might replace the benzoxazole core with other bicyclic heterocycles like benzimidazole (B57391), benzothiazole, or indole, which can present similar pharmacophoric features to the target protein.

Bioisosteric replacement involves swapping a functional group or fragment with another that possesses similar physical or chemical properties, leading to a comparable biological response. researchgate.netu-strasbg.fr This is a more subtle modification than scaffold hopping. For example:

The hydroxyl group of the 2-pyridinol could be replaced with a bioisostere like a carboxamide or a tetrazole to modulate acidity and hydrogen bonding capacity.

The oxygen atom in the benzoxazole ring could be replaced with sulfur (yielding a benzothiazole) or an NH group (yielding a benzimidazole).

A phenyl ring substituent could be replaced by a thiophene (B33073) ring to alter metabolic stability and solubility while maintaining aromatic character. researchgate.net

These strategies allow for the exploration of new chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov

Development of Novel Chemical Entities through Lead Optimization

For benzoxazole-containing compounds, lead optimization efforts have successfully yielded clinical candidates. The process often involves iterative cycles of design, synthesis, and testing. For example, studies on benzoxazolone carboxamides focused on improving oral bioavailability and brain penetration. nih.gov Modifications were made to address issues such as metabolic instability or poor solubility. This could involve, for instance, introducing fluorine atoms to block sites of metabolism or adding polar groups to enhance solubility. The optimization of a series of pyrido[2,3-d] nih.govbenzazepin-6-one derivatives led to the discovery of a potent and orally available antagonist by systematically refining substituents to improve potency and selectivity while reducing off-target effects. nih.gov A similar focused approach would be applied to a promising this compound lead to convert it into a viable drug candidate.

Computational Chemistry and Cheminformatics in the Study of 5 1,3 Benzoxazol 2 Yl 2 Pyridinol

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 5-(1,3-Benzoxazol-2-yl)-2-pyridinol, molecular docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. The process involves preparing the three-dimensional structure of the ligand, this compound, and a target receptor, followed by a conformational search to find the optimal binding pose.

Studies on related benzoxazole (B165842) derivatives have successfully employed molecular docking to predict their binding modes and affinities. For instance, molecular docking of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives against the 4URO receptor yielded significant docking scores, indicating stable ligand-receptor interactions. nih.gov Similarly, docking studies on benzoxazole hybrid analogs have been used to explore interactions with enzymes targeted in Alzheimer's disease. tandfonline.com For this compound, a similar approach could be used to screen a library of potential protein targets, such as kinases, proteases, or nuclear receptors, to hypothesize its mechanism of action. The results of such a study would typically be presented in a table summarizing the binding energies and key interacting residues.

Illustrative Molecular Docking Data for a Hypothetical Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Kinase X | -8.5 | MET123, LYS45, ASP189 | 2 |

| Protease Y | -7.9 | HIS41, CYS145, GLY143 | 3 |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and spectroscopic properties of a molecule. For this compound, DFT calculations can be used to determine a range of molecular descriptors that are crucial for understanding its chemical behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

In studies of related benzoxadiazole derivatives, DFT calculations have been used to optimize molecular structures and determine structural-energy parameters. researchgate.net Furthermore, the frontier orbital energies (HOMO and LUMO) have been used to compare the protein binding ability of similar compounds. nih.gov For this compound, DFT calculations could predict its dipole moment, polarizability, and electrostatic potential, which are all critical for understanding its interactions with biological targets. The calculated spectroscopic properties, such as IR and NMR spectra, can also be compared with experimental data to confirm the molecular structure. nih.gov

Table of Predicted Quantum Chemical Properties

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. For the this compound-receptor complex, MD simulations can be used to assess the stability of the binding pose predicted by docking. These simulations can reveal changes in the conformation of both the ligand and the protein upon binding and can provide a more accurate estimation of the binding free energy.

MD simulations have been effectively used to study the stability of ligand-receptor interactions for various benzoxazole and benzimidazole (B57391) derivatives. nih.govnih.gov For instance, MD simulations of a 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivative complexed with a receptor demonstrated stable interactions over the simulation time. nih.gov Similarly, MD simulations can be employed to explore the conformational landscape of this compound in different solvent environments, which is crucial for understanding its behavior in biological systems. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of intermolecular hydrogen bonds over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined biological activities would be required. Various molecular descriptors, including steric, electronic, and hydrophobic parameters, would be calculated for each compound.

QSAR studies on novel benzoxazole derivatives have been performed to correlate their structural features with anti-inflammatory activity. tandfonline.com These models, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. The predictive power of a QSAR model is typically assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).

In Silico Pharmacokinetic and Toxicological Predictions

The therapeutic potential of a compound is not only determined by its biological activity but also by its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity profile. In silico ADME and toxicity prediction tools can provide early-stage assessment of the drug-likeness of this compound. Various computational models are available to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 inhibition.

In silico ADME predictions for benzimidazole derivatives have been used to assess their potential as drug candidates. mdpi.comnih.gov These studies often employ a set of rules, such as Lipinski's rule of five, to evaluate the oral bioavailability of a compound. mdpi.com For this compound, a comprehensive in silico ADMET profile would be invaluable for identifying potential liabilities and for guiding chemical modifications to improve its pharmacokinetic properties.

Illustrative In Silico ADMET Prediction for this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 212.20 g/mol |

| LogP | 2.5 |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor |

Analytical Methodologies for the Characterization and Purity Assessment of 5 1,3 Benzoxazol 2 Yl 2 Pyridinol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in elucidating the intricate molecular architecture of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol. Each technique provides unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be utilized to map out the proton and carbon skeletons, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzoxazole (B165842) and pyridine (B92270) rings would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The chemical shifts are influenced by the electronic environment of the protons. For instance, protons adjacent to nitrogen atoms are likely to be deshielded and appear at a lower field. The hydroxyl proton on the pyridinol ring would exhibit a broad signal, the position of which can be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would display signals for each unique carbon atom. Aromatic and heteroaromatic carbons typically resonate in the δ 110-160 ppm range. The carbon atom attached to the hydroxyl group in the pyridinol ring and the carbon atom of the C=N bond in the benzoxazole ring are expected to have characteristic chemical shifts.

Expected NMR Data for this compound:

| Atom | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Benzoxazole Protons | 7.3 - 7.8 | 110 - 152 |

| Pyridine Protons | 6.5 - 8.5 | 105 - 160 |

| Pyridinol OH Proton | Variable, broad | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group on the pyridinol ring.

N-H stretch: If the pyridinol exists in its tautomeric pyridone form, an N-H stretching vibration may be observed around 3300-3500 cm⁻¹.

C-H stretch (aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

C=N stretch: A sharp absorption band around 1600-1650 cm⁻¹ characteristic of the benzoxazole ring.

C=C stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O stretch: Bands in the 1200-1300 cm⁻¹ region, associated with the ether linkage in the benzoxazole ring and the hydroxyl group.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C=N (imine) | 1600-1650 |

| C=C (aromatic) | 1450-1600 |

| C-O (ether/phenol) | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. This compound, with its extended π-electron system encompassing both the benzoxazole and pyridine rings, is expected to exhibit strong UV absorption.

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would likely show multiple absorption bands. These bands correspond to π → π* and n → π* electronic transitions within the aromatic and heteroaromatic rings. The position and intensity of the absorption maxima (λmax) are characteristic of the chromophore. For similar benzoxazole-containing compounds, absorption maxima are often observed in the range of 300-400 nm semanticscholar.orgresearchgate.net.

Expected UV-Vis Absorption Data for this compound (in Ethanol):

| Transition Type | Expected λmax (nm) |

| π → π | ~300 - 350 |

| n → π | ~350 - 400 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₂H₈N₂O₂), the molecular weight is 212.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 212. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for such heterocyclic systems may involve the cleavage of the benzoxazole or pyridine rings, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

Expected Mass Spectrometry Data for this compound:

| Ion | Expected m/z | Description |

| [M]⁺ | 212 | Molecular Ion |

| [M-CO]⁺ | 184 | Loss of carbon monoxide |

| [M-HCN]⁺ | 185 | Loss of hydrogen cyanide from the pyridine ring |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from any impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be the most common approach.

A typical HPLC system for this analysis would consist of:

Column: A C18 stationary phase is generally suitable for the separation of moderately polar compounds.